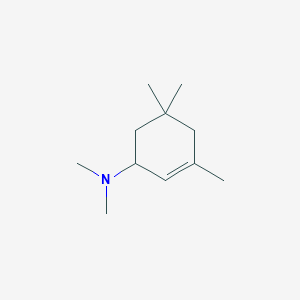![molecular formula C14H8N4O6S2 B14633157 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 57153-16-9](/img/structure/B14633157.png)
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is a complex organic compound with significant applications in various fields. It is characterized by the presence of diazonium groups and sulfonate groups, which contribute to its unique chemical properties. This compound is often used in the synthesis of dyes and pigments due to its vibrant color and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate typically involves the diazotization of aniline derivatives followed by coupling reactions. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with a suitable aromatic compound containing a sulfonate group to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reagents, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, leading to the formation of azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form amines.
Coupling Reactions: The compound can undergo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used for diazotization.
Aromatic Compounds with Sulfonate Groups: Used for coupling reactions.
Reducing Agents: Such as sodium sulfite, used for reduction reactions.
Major Products Formed
Azo Dyes: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes for textiles and printing.
Wirkmechanismus
The mechanism of action of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate involves the formation of azo bonds through coupling reactions. The diazonium groups act as electrophiles, reacting with nucleophilic aromatic compounds to form stable azo compounds. These reactions are facilitated by the presence of sulfonate groups, which enhance the solubility and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Diazonio-2-sulfonatophenylamine
- 2-Diazonio-4-sulfonatophenylamine
- 4-Diazonio-2-sulfonatobenzenediazonium
Uniqueness
5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is unique due to its dual diazonium groups and the presence of sulfonate groups, which confer enhanced stability and solubility. This makes it particularly suitable for applications in dye synthesis and other industrial processes.
Eigenschaften
CAS-Nummer |
57153-16-9 |
|---|---|
Molekularformel |
C14H8N4O6S2 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
5-diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H |
InChI-Schlüssel |
LENCUDCCCFORSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


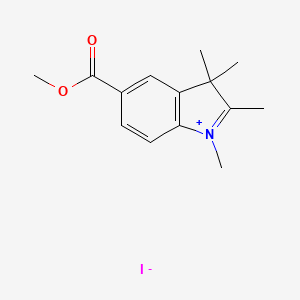
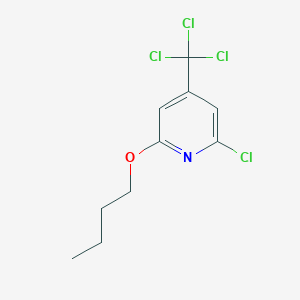
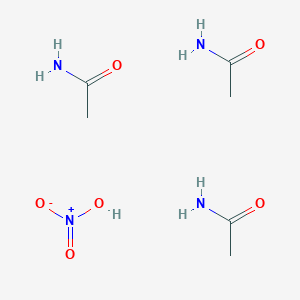
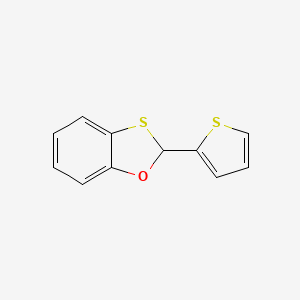
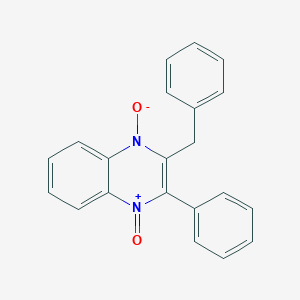
![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)
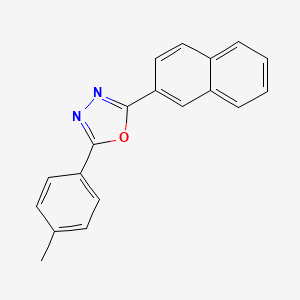
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
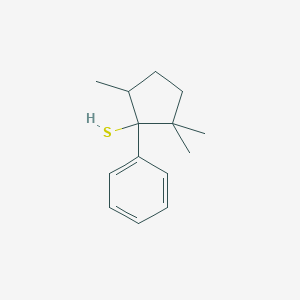
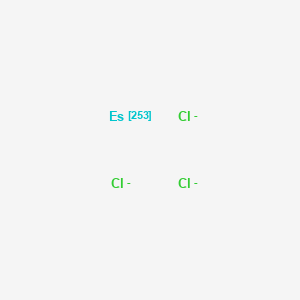
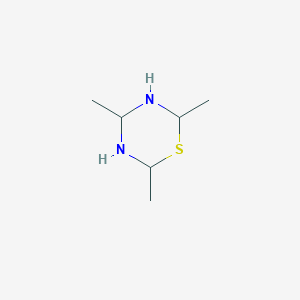
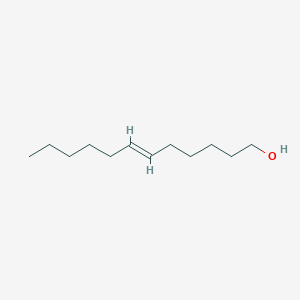
![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
